

Chemical Identity and Properties of Niraparib Metabolite M1

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|----------------------|-------------------------|-----------|
| Compound Name: | Niraparib metabolite M1 | |
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Niraparib metabolite M1, also known as Niraparib carboxylic acid metabolite, is the major and inactive metabolite of Niraparib.[1][2][3] It is formed in the body through the hydrolysis of the parent drug.

Chemical Structure:

The chemical structure of **Niraparib metabolite M1** is provided below, along with its key identifiers.

- CAS Number: 1476777-06-6[4][5][6]
- IUPAC Name: 2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid[5]
- Molecular Formula: C19H19N3O2[4][5]
- SMILES: OC(=0)C1=CC=CC2=CN(N=C12)C1=CC=C(C=C1)[C@@H]1CCCNC1[7]

Physicochemical Properties:

A summary of the key physicochemical properties of **Niraparib metabolite M1** is presented in the table below.

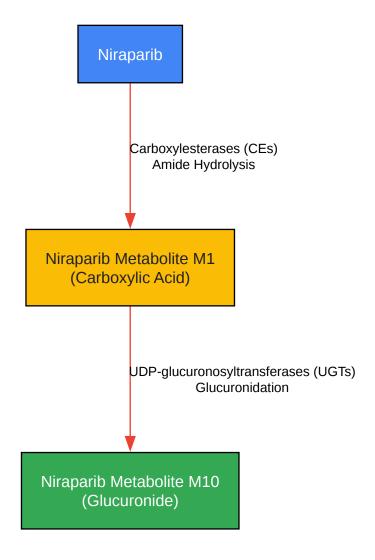


| Property | Value | Reference(s) |
|------------------------|---------------------|--------------|
| Molecular Weight | 321.37 g/mol | [4] |
| Appearance | Solid | [4] |
| Solubility (25°C) | ≥ 100 mg/mL in DMSO | [4] |
| pKa (Strongest Acidic) | 3.45 | [7] |
| pKa (Strongest Basic) | 10.09 | [7] |

Metabolism of Niraparib to M1

Niraparib is primarily metabolized by carboxylesterases (CEs) to form the inactive metabolite M1.[1][3] This M1 metabolite can then undergo further metabolism, specifically glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), to form the M10 metabolite.[1][3] The metabolic pathway from Niraparib to M1 and subsequently to M10 is a key aspect of its disposition in the body. Both renal and hepatobiliary pathways are involved in the elimination of niraparib and its metabolites.[8]





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Metabolic pathway of Niraparib.

Pharmacokinetics of Niraparib and Metabolite M1

The pharmacokinetic properties of Niraparib have been studied in humans. While detailed quantitative data for M1 are not extensively available in the public domain, the overall disposition of the parent drug provides context for the formation and elimination of its major metabolite.



| Parameter | Description | Value | Reference(s) |
|---|---|---|--------------|
| Bioavailability | The proportion of the administered dose of unchanged drug that reaches the systemic circulation. | ~73% | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | The time to reach the maximum drug concentration in plasma after administration. | ~3 hours | [1][2] |
| Protein Binding | The extent to which a drug binds to proteins in the blood. | ~83% | [1][2] |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one- half. | ~36 hours | [1][2] |
| Elimination | The primary routes of excretion of the drug and its metabolites from the body. | 47.5% in urine and 38.8% in feces over 21 days. | [1][2][3] |

Experimental Protocols for Quantification of Niraparib Metabolite M1

The quantification of Niraparib and its metabolite M1 in biological matrices such as plasma and urine is crucial for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been developed for this purpose.[4]

Methodology Overview:



While the detailed, step-by-step protocol is proprietary to the developing laboratories, the general workflow for such an assay involves the following stages:

- Sample Preparation: This typically includes protein precipitation from plasma samples or dilution of urine samples, followed by the addition of an internal standard.
- Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 The analytes (Niraparib and M1) are separated from other matrix components on a chromatographic column.
- Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. The molecules are ionized, and specific parent-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).
- Data Analysis: The peak areas of the analytes and the internal standard are used to calculate the concentration of Niraparib and M1 in the original sample by comparing them to a standard curve.



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Workflow for LC-MS/MS quantification of M1.

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